molecular formula C25H24N2O7S B11254149 ethyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

ethyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B11254149
M. Wt: 496.5 g/mol
InChI Key: PECOTZNGDWXILN-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound that features a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate amine with a phenol derivative under acidic conditions to form the benzoxazine ring.

    Sulfonylation: The benzoxazine intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Esterification: The final step involves the esterification of the resulting compound with ethyl 4-aminobenzoate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylbenzenesulfonyl derivatives, while reduction of the sulfonyl group can yield sulfide derivatives.

Scientific Research Applications

ETHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The benzoxazine ring system is known for its thermal stability and can be used in the development of advanced polymeric materials.

    Biological Studies: The compound can be used in studies investigating the interaction of sulfonyl-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzoxazine ring can also interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl Chloride: This compound is a precursor in the synthesis of ETHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE and shares the sulfonyl group.

    Ethyl 4-Methoxybenzoate: This compound shares the ethyl ester and methoxybenzene moieties but lacks the benzoxazine ring and sulfonyl group.

    4-(Trifluoromethyl)benzenesulfonyl Chloride: This compound is similar in structure but contains a trifluoromethyl group instead of a methoxy group.

Uniqueness

ETHYL 4-[4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is unique due to the presence of both the benzoxazine ring and the sulfonyl group, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H24N2O7S

Molecular Weight

496.5 g/mol

IUPAC Name

ethyl 4-[[4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C25H24N2O7S/c1-3-33-25(29)17-8-10-18(11-9-17)26-24(28)23-16-27(21-6-4-5-7-22(21)34-23)35(30,31)20-14-12-19(32-2)13-15-20/h4-15,23H,3,16H2,1-2H3,(H,26,28)

InChI Key

PECOTZNGDWXILN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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